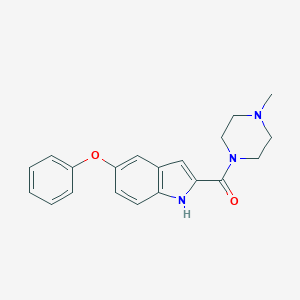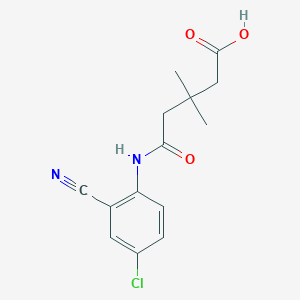![molecular formula C15H20N2O5S3 B277006 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. DMTS belongs to the class of sulfonamide compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of cancer cell growth. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase XII and topoisomerase II, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. In animal models, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to reduce tumor growth and metastasis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases. Additionally, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have neuroprotective effects and can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide in lab experiments is its high purity and stability. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is also relatively easy to synthesize, which makes it an attractive compound for scientific research studies. However, one of the limitations of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its low solubility, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is not fully understood, which can make it challenging to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. One potential direction is the development of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, which can help to further understand its biochemical and physiological effects. Additionally, the development of new synthesis methods for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide can help to improve its purity and yield, which can make it more accessible for scientific research studies.
Conclusion
In conclusion, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is a promising synthetic compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory properties make it an attractive compound for the development of new therapies for the treatment of cancer and other diseases. Further scientific research is needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide and to explore its potential in other scientific research applications.
Synthesemethoden
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the reaction of 5-(diethylsulfamoyl)-2-methoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been extensively studied for its potential uses in various scientific research applications. One of the most promising applications of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its potential as a therapeutic agent for the treatment of cancer. Scientific research studies have shown that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.
Eigenschaften
Molekularformel |
C15H20N2O5S3 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-17(5-2)25(20,21)12-8-9-14(22-3)13(11-12)16-24(18,19)15-7-6-10-23-15/h6-11,16H,4-5H2,1-3H3 |
InChI-Schlüssel |
GXSFWDLQPZJBKT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)